N-(oxan-4-yl)pyrimidin-2-amine
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Overview
Description
N-(oxan-4-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring fused with an oxane (tetrahydropyran) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrimidine-2-amine with oxan-4-yl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the oxane ring, enhancing their chemical and biological properties .
Scientific Research Applications
N-(oxan-4-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in the case of diseases like cancer or infections .
Comparison with Similar Compounds
Similar Compounds
N-(pyrimidin-2-yl)oxan-4-amine: Similar structure but with different substitution patterns on the pyrimidine ring.
N-(4-methylpyrimidin-2-yl)oxan-4-amine: Contains a methyl group on the pyrimidine ring, which can alter its chemical and biological properties.
Uniqueness
N-(oxan-4-yl)pyrimidin-2-amine is unique due to its specific combination of the oxane and pyrimidine moieties, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
N-(oxan-4-yl)pyrimidin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in drug development. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with an oxane moiety. Its molecular formula is C9H12N4O, and it is classified under heterocyclic compounds. The unique structure contributes to its reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thus blocking substrate access, which disrupts metabolic pathways relevant to various diseases, including cancer and infections.
Key Mechanisms:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects in cancer treatment.
- Binding Affinity : Structural modifications enhance binding affinity to target enzymes, making it a candidate for further drug development.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines by targeting specific kinases involved in tumor growth and survival .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, particularly Gram-negative bacteria. The mechanism likely involves interference with bacterial enzymes crucial for survival .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the oxane or pyrimidine moieties can significantly alter the compound's efficacy.
Case Studies
- Inhibitory Effects on FAK : A study demonstrated that compounds similar to this compound showed potent inhibition of focal adhesion kinase (FAK), a key player in cancer cell migration and survival. One derivative exhibited an IC50 value of 10.8 nM against FAK, indicating strong potential for therapeutic application in oncology .
- Antibacterial Evaluation : In vitro tests revealed that certain derivatives displayed significant antibacterial activity against Escherichia coli, with IC50 values indicating effective inhibition of bacterial growth. These findings suggest potential applications in treating bacterial infections .
Properties
IUPAC Name |
N-(oxan-4-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-4-10-9(11-5-1)12-8-2-6-13-7-3-8/h1,4-5,8H,2-3,6-7H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHWXORUAMKZIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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